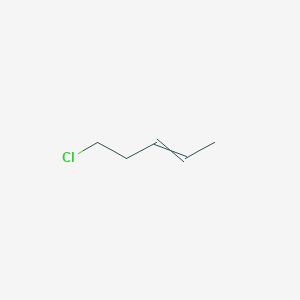

5-Chloro-pent-2-ene

Description

Overview of Halogenated Unsaturated Hydrocarbons in Advanced Organic Synthesis

Halogenated hydrocarbons are organic compounds containing at least one halogen atom. pcc.eu When this structure includes a carbon-carbon double or triple bond, they are classified as halogenated unsaturated hydrocarbons. pcc.eu These compounds are synthesized by the addition of a halogen to an unsaturated hydrocarbon, breaking the multiple bond to attach halogen atoms or a combination of hydrogen and halogen atoms. pcc.euyoutube.comausetute.com.auwikipedia.org

The presence of both a halogen and a double bond within the same molecule creates a versatile platform for a variety of chemical transformations. This dual functionality allows for a wide range of reactions, making them valuable intermediates in the synthesis of more complex molecules. youtube.com The reactivity of these compounds is influenced by the nature of the halogen, with fluorine and chlorine being more aggressive halogenating agents than bromine and iodine. wikipedia.org

Strategic Importance of Allylic and Vinylic Halides in Modern Chemical Transformations

Within the family of halogenated alkenes, allylic and vinylic halides hold particular strategic importance in organic synthesis. An allylic halide features a halogen atom on a carbon atom adjacent to a carbon-carbon double bond, while a vinylic halide has the halogen directly attached to one of the carbons in the double bond. teachy.app This structural difference significantly impacts their reactivity. teachy.app

Allylic halides are notably reactive in nucleophilic substitution and elimination reactions. pearson.comchemistrysteps.com The proximity of the double bond allows for the formation of a resonance-stabilized allylic carbocation intermediate, facilitating reactions. quora.com In contrast, vinylic halides are generally less reactive in these types of reactions due to the partial double bond character of the carbon-halogen bond, which makes it stronger and more difficult to break. quora.com The ability to selectively transform these halides makes them crucial building blocks for constructing complex molecular architectures. acs.org

Historical Development of Pentene Derivatives in Chemical Research

The study of pentene and its derivatives has a rich history. Normal pentane (B18724) was first identified in 1862 by Carl Schorlemmer. wikipedia.org Pentenes, as alkenes with five carbon atoms, exist as several isomers and are primarily derived from the fractional distillation of petroleum. wikipedia.orgtaylorandfrancis.com

Over the years, research has expanded to include a wide array of pentene derivatives. A significant area of development has been in their use in polymerization. For instance, the dimerization of propylene (B89431) can produce 2-methyl-1-pentene, which can then be isomerized and pyrolyzed to form isoprene, a key monomer. taylorandfrancis.com Furthermore, the hydroformylation of pentene, a process that adds carbon monoxide and hydrogen, yields valuable aldehydes like hexanal (B45976) and 2-methylpentanal. ontosight.ai These aldehydes are precursors to a variety of industrial chemicals, including detergents and plasticizers. ontosight.ai The development of bio-based pentene initiatives, converting agricultural waste into pentene precursors for bioplastics, marks a recent and significant advancement in the field. pmarketresearch.com

Current Research Frontiers and Unexplored Opportunities in 5-Chloro-pent-2-ene Chemistry

This compound, with its molecular formula C5H9Cl, exists as (Z) and (E) stereoisomers. chembk.comchemicalbook.com The (Z) isomer features the higher priority substituents on the same side of the double bond. smolecule.com It is a colorless liquid at room temperature. smolecule.com

Current research on halogenated alkenes is vibrant, with a focus on developing new synthetic methods and applications. For example, recent studies have explored radical pathways for synthesizing chlorinated alkenes from vinyl cyclopropanes. smolecule.com The development of stereospecific chlorination reactions of allylic alcohols has provided access to chiral allylic chlorides. acs.org

Specifically for this compound, its bifunctional nature as an allylic chloride presents numerous opportunities for further investigation. It can undergo typical alkene reactions like electrophilic additions, as well as nucleophilic substitutions at the chlorinated carbon. smolecule.com This dual reactivity makes it a potentially valuable intermediate in the synthesis of a variety of more complex organic molecules. smolecule.com Its potential applications could extend to agriculture and material science. smolecule.com

Further research could focus on several key areas:

Stereoselective Synthesis: Developing more efficient and highly stereoselective methods for the synthesis of both the (Z) and (E) isomers of this compound.

Reaction Mechanisms: A deeper investigation into the mechanisms of its various reactions to better control product outcomes.

Applications in Synthesis: Exploring its use as a key building block in the total synthesis of natural products and pharmaceutically active compounds.

Polymer Chemistry: Investigating its potential as a monomer or functional comonomer in the development of new polymers with unique properties.

The table below provides some of the known physical and chemical properties of a related compound, (E)-5-chloropent-2-enal.

| Property | Value |

| Molecular Formula | C5H7ClO |

| Molecular Weight | 118.56 g/mol |

| IUPAC Name | (E)-5-chloropent-2-enal |

Data sourced from PubChem CID 15636911 nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C5H9Cl |

|---|---|

Molecular Weight |

104.58 g/mol |

IUPAC Name |

5-chloropent-2-ene |

InChI |

InChI=1S/C5H9Cl/c1-2-3-4-5-6/h2-3H,4-5H2,1H3 |

InChI Key |

QTRJVMJEBVLXOK-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro Pent 2 Ene

Regioselective and Stereoselective Synthesis Routes to 5-Chloro-pent-2-ene Isomers (E/Z)

Achieving specific (E) or (Z) isomers of this compound necessitates methods that can selectively form the double bond in the correct position and with the desired geometry.

One fundamental approach involves the introduction of a chlorine atom and the subsequent formation of a double bond through an elimination reaction.

The direct chlorination of alkanes such as pentane (B18724) typically proceeds via a free-radical mechanism. wikipedia.org This method, known as free radical halogenation, often leads to a mixture of mono- and multi-halogenated compounds at various positions, making it difficult to control and generally unsuitable for the selective synthesis of this compound. wikipedia.org

A more controlled approach involves the hydrohalogenation of an alkene, where a hydrogen halide like hydrogen chloride (HCl) is added across a double bond. wikipedia.org For instance, the reaction of an appropriate pentadiene with HCl could potentially yield the desired product, although controlling the regioselectivity of the addition would be a critical challenge.

Dehydrohalogenation is a common method for creating alkenes from haloalkanes. wikipedia.org To synthesize the pent-2-ene framework, this reaction would typically start with a dihalo-pentane. Through a base-catalyzed elimination, a hydrogen atom and a halogen from adjacent carbon atoms are removed. wikipedia.orgmasterorganicchemistry.com

The regioselectivity of this elimination is often governed by Saytzeff's rule, which predicts that the more substituted (more stable) alkene will be the major product. quora.comyoutube.com Therefore, the dehydrohalogenation of 2-halopentane or 3-halopentane precursors would favor the formation of pent-2-ene over pent-1-ene. quora.comyoutube.com The choice of base can influence the product distribution; sterically hindered, bulky bases may favor the formation of the less substituted alkene (Hofmann product). youtube.com The stereochemistry of the resulting alkene is dependent on the reaction mechanism, with the E2 mechanism requiring an anti-periplanar arrangement of the departing hydrogen and halogen, which can influence the (E)/(Z) ratio of the product.

Table 1: Influence of Base on Dehydrohalogenation Regioselectivity This table is illustrative and based on general principles of elimination reactions.

| Precursor | Base | Base Type | Major Product | Minor Product | Governing Rule |

| 2,3-Dichloropentane | Sodium ethoxide (NaOEt) | Unhindered, strong | Pent-2-ene | Pent-1-ene | Saytzeff |

| 2,3-Dichloropentane | Potassium tert-butoxide (t-BuOK) | Hindered, strong | Pent-1-ene | Pent-2-ene | Hofmann |

Synthesis from Pentynol and Halogenated Pentynes

Alkynes serve as versatile precursors for the stereoselective synthesis of alkenes, including haloalkenes.

A powerful strategy for producing specific alkene isomers involves the partial reduction of an alkyne. organicchemistrytutor.comacsgcipr.orglibretexts.org Starting with a suitable chlorinated pentyne, the triple bond can be reduced to a double bond with high stereoselectivity.

Synthesis of (Z)-5-Chloro-pent-2-ene : Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead salts and quinoline), facilitates the syn-addition of hydrogen across the triple bond, yielding the cis or (Z)-alkene. organicchemistrytutor.comlibretexts.org

Synthesis of (E)-5-Chloro-pent-2-ene : A dissolving metal reduction, typically using sodium or lithium metal in liquid ammonia, proceeds via an anti-addition mechanism to produce the trans or (E)-alkene. organicchemistrytutor.com

Alternatively, the hydrohalogenation of a pentyne can produce a vinyl halide, which is an alkene with a halogen substituent. chemistrysteps.com However, controlling the regiochemistry and preventing a second addition to form a geminal dihalide are key considerations in this approach. chemistrysteps.com

Table 2: Stereoselective Reduction of Alkynes to Alkenes

| Starting Material | Reagents/Catalyst | Stereochemical Outcome | Product Isomer |

| 5-Chloro-pent-2-yne | H₂, Lindlar's Catalyst | Syn-addition | (Z)-5-Chloro-pent-2-ene |

| 5-Chloro-pent-2-yne | Na, liquid NH₃ | Anti-addition | (E)-5-Chloro-pent-2-ene |

Oxymercuration and Subsequent Reduction of Chlorinated Alkynes

The oxymercuration reaction is a standard method for the hydration of alkenes and alkynes. wikipedia.org When applied to terminal alkynes, the reaction with mercuric acetate (B1210297) or sulfate (B86663) in aqueous solution, followed by reductive demercuration with sodium borohydride, typically yields a methyl ketone. masterorganicchemistry.comorgoreview.com This occurs via Markovnikov addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone. orgoreview.compearson.com

While the outline suggests this pathway for synthesizing this compound from a chlorinated alkyne, the conventional outcome of this reaction sequence is hydration, not the formation of a haloalkene. The direct application of oxymercuration-reduction to a chlorinated pentyne, such as 5-chloro-pent-1-yne, would be expected to yield 5-chloro-pentan-2-one. The synthesis of a chloroalkene via this named reaction is not a standard transformation described in the surveyed literature.

Olefin Metathesis Approaches for Targeted C-C Bond Formation

Olefin metathesis is a powerful reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. researchgate.net For the synthesis of this compound, a cross-metathesis (CM) reaction represents a direct and convergent approach. organic-chemistry.org This strategy would involve the reaction between two simpler, commercially available alkenes.

A plausible cross-metathesis route to this compound would involve the reaction of 1-butene (B85601) with 3-chloro-1-propene (allyl chloride). In this process, a catalytic metal alkylidene complex, typically featuring ruthenium, facilitates the exchange of alkylidene fragments between the two starting olefins to form the desired product along with ethylene (B1197577) as a volatile byproduct, which helps to drive the reaction forward.

The success of this transformation is highly dependent on the choice of catalyst. Modern ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are known for their high activity and tolerance to various functional groups, including chlorides. harvard.eduillinois.edu The selection between first, second, and third-generation catalysts would be critical to optimize yield and minimize unwanted side reactions, such as the self-metathesis of the starting alkenes. organic-chemistry.orgingentaconnect.com

Table 1: Representative Ruthenium Catalysts for Olefin Metathesis

| Catalyst | Generation | Key Features | Typical Applications |

|---|---|---|---|

| Grubbs I | First | High functional group tolerance, commercially available. harvard.edu | Ring-closing metathesis (RCM), cross-metathesis (CM). |

| Grubbs II | Second | Higher activity than Gen I, more versatile. illinois.edu | Challenging RCM, CM of sterically hindered or electron-deficient olefins. ingentaconnect.com |

| Hoveyda-Grubbs II | Second | High stability, catalyst can be recovered/recycled. | RCM, CM, enyne metathesis. |

| Grubbs III | Third | Very fast initiation rates at low temperatures. | Rapid polymerizations, reactions requiring fast initiation. |

Challenges in this approach include controlling the stereoselectivity of the newly formed double bond, as metathesis reactions can often produce a mixture of (E)- and (Z)-isomers. masterorganicchemistry.com The relative reactivity of the two olefin partners must also be managed to favor the desired cross-product over homodimers. illinois.edu

Rearrangement Reactions Facilitating this compound Structure Formation

Rearrangement reactions, particularly sigmatropic rearrangements, are powerful intramolecular processes for forming carbon-carbon bonds and reorganizing molecular skeletons. studysmarter.co.uk A ingentaconnect.comingentaconnect.com-sigmatropic rearrangement, such as the Claisen or Cope rearrangement, could be hypothetically employed to construct the carbon backbone of this compound. wikipedia.orgchadsprep.com

For instance, a Claisen rearrangement could be envisioned starting from a precursor like an allyl vinyl ether. imperial.ac.uk A potential substrate, 1-chloro-3-(vinyloxy)butane, could undergo a thermal or Lewis-acid catalyzed ingentaconnect.comingentaconnect.com-sigmatropic rearrangement. The concerted bond reorganization would theoretically lead to a γ,δ-unsaturated carbonyl compound, which would then require further chemical modification (e.g., reduction and dehydrohalogenation) to yield the final this compound structure. While synthetically indirect, this approach highlights how complex carbon frameworks can be assembled from simpler precursors through predictable, stereocontrolled rearrangements.

The Cope rearrangement, involving a 1,5-diene, could also be a potential, though likely more complex, pathway to a suitable precursor. masterorganicchemistry.com The primary challenge in applying these methods lies in the synthesis of the specifically substituted rearrangement precursor and the need for subsequent functional group manipulations to arrive at the target chloroalkene.

Catalytic Approaches in this compound Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. Both transition metals and small organic molecules (organocatalysts) offer distinct advantages for the synthesis of molecules like this compound.

Transition Metal Catalysis for Controlled Functionalization

Transition metal catalysis provides a versatile toolkit for the formation of C-C bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. mdpi.commdpi.com The synthesis of this compound could be achieved via a Suzuki, Stille, or related coupling reaction.

A hypothetical Suzuki coupling could involve the reaction of a vinyl boronic acid or ester (e.g., prop-1-ene-1-boronic acid) with a chloroalkyl halide (e.g., 1-bromo-3-chloropropane) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) complex to the alkyl halide, transmetalation with the vinylboron species, and reductive elimination to yield this compound and regenerate the active catalyst.

Table 2: Common Palladium Catalysts for Cross-Coupling Reactions

| Catalyst/Precatalyst | Ligand(s) | Typical Coupling Reactions |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Suzuki, Stille, Heck, Sonogashira |

| PdCl₂(dppf) | dppf | Suzuki, Negishi |

| Pd₂(dba)₃ | dba | Used with various phosphine (B1218219) ligands for a wide range of couplings. |

| "Buchwald Palladacycles" | Biaryl phosphines | Suzuki, Buchwald-Hartwig amination |

dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = Dibenzylideneacetone

This approach offers excellent control over the formation of the C-C bond and is tolerant of the chloride functionality. nih.gov Key considerations include the choice of ligand to promote the desired reactivity and prevent side reactions, as well as the reaction conditions (solvent, base, temperature) to ensure high yields. nih.gov

Organocatalytic Methods in Stereoselective Synthesis

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, often with high stereoselectivity. rsc.org While the direct construction of the this compound backbone might not be a typical application, organocatalysis could be instrumental in a synthetic route requiring stereocontrol, for instance, in the synthesis of a chiral precursor.

A key area where organocatalysis excels is in asymmetric halogenation. nih.gov For example, if a synthetic route proceeded through an intermediate requiring the enantioselective chlorination of a carbonyl compound, a chiral organocatalyst could be employed. Catalysts derived from cinchona alkaloids or proline have been shown to effectively catalyze the α-chlorination of aldehydes and ketones, installing a chlorine atom with a high degree of enantiomeric excess. acs.org This chiral chlorinated intermediate could then be elaborated into an enantiomerically enriched version of a this compound derivative.

This method focuses on creating stereogenic centers, which may not be present in the simple this compound structure itself but would be crucial for synthesizing more complex, chiral target molecules derived from it. nih.gov

Table 3: Examples of Organocatalysts for Asymmetric Halogenation

| Catalyst Type | Example Catalyst | Reaction Type |

|---|---|---|

| Cinchona Alkaloid Derivatives | (DHQD)₂PHAL | Asymmetric chlorolactonization. nih.gov |

| Proline Derivatives | Jørgensen-Hayashi Catalyst | Enantioselective α-halogenation of aldehydes. nih.gov |

| Chiral Amines | Primary or Secondary Amine Catalysts | Enantioselective halogenation of β-keto esters. nih.gov |

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.eduorganic-chemistry.org Applying these principles to the synthesis of this compound involves considering factors like atom economy, use of safer solvents, energy efficiency, and waste reduction. uni-lj.si

Catalytic methods, such as olefin metathesis and transition metal cross-coupling, are inherently greener than stoichiometric reactions because the catalyst is used in small amounts and is regenerated, leading to less waste. organic-chemistry.org Maximizing atom economy—the efficiency of incorporating all starting materials into the final product—is a key goal. For example, an ideal cross-metathesis reaction where ethylene is the only byproduct has a higher atom economy than a multi-step synthesis involving protecting groups and generating stoichiometric waste. rsc.org

Development of Solvent-Free Synthesis Protocols

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. royalsocietypublishing.org Developing solvent-free protocols for the synthesis of halogenated hydrocarbons is an active area of research. researchgate.net

For the synthesis of this compound, a solvent-free approach could potentially be applied to a transition-metal-catalyzed cross-coupling reaction. Such reactions can sometimes be carried out by grinding the solid reactants together, a technique known as mechanochemistry, or by heating the neat reactants in the presence of the catalyst. Microwave irradiation is another technique that can facilitate solvent-free reactions by providing efficient and rapid heating, often leading to shorter reaction times and higher yields. researchgate.net

Adopting a solvent-free protocol would significantly reduce the environmental impact of the synthesis by eliminating solvent waste, which often constitutes the largest portion of mass in a chemical process. royalsocietypublishing.org However, challenges such as ensuring proper mixing of reactants, managing heat transfer, and isolating the product from the solid catalyst would need to be addressed. uni-lj.si

Atom Economy and Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry have become a central focus in the evaluation of synthetic routes. researchgate.net Atom economy, a key concept in green chemistry, provides a framework for assessing the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com This metric, distinct from reaction yield, calculates the proportion of reactant atoms that are incorporated into the final product, offering a theoretical measure of how efficiently a reaction utilizes starting materials. scranton.edu A high atom economy signifies a process that generates minimal waste, a crucial consideration for both environmental and economic reasons.

The ideal atom economy is 100%, a value typically achieved in addition reactions where all reactant atoms are incorporated into the single final product. scranton.edu Conversely, substitution and elimination reactions often exhibit lower atom economies due to the formation of byproducts. primescholars.com When considering the synthesis of this compound, evaluating the atom economy of potential pathways is essential for developing efficient and environmentally responsible methodologies.

To illustrate this, consider the hypothetical reaction of pent-2-en-1-ol with thionyl chloride:

C₅H₁₀O + SOCl₂ → C₅H₉Cl + SO₂ + HCl

The calculation for the atom economy of this reaction would be:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The following interactive table provides a breakdown of the atom economy for this hypothetical synthesis:

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Pent-2-en-1-ol | C₅H₁₀O | 86.13 | Reactant |

| Thionyl chloride | SOCl₂ | 118.97 | Reactant |

| This compound | C₅H₉Cl | 104.58 | Desired Product |

| Sulfur dioxide | SO₂ | 64.07 | Byproduct |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

| Atom Economy | 50.78% |

This calculation demonstrates that a significant portion of the reactant mass is converted into byproducts rather than the desired this compound.

Alternative approaches, such as those employing catalytic methods, could offer improved efficiency and atom economy. mdpi.com For example, a catalytic process that utilizes a chloride source where the counter-ion can be recycled or is environmentally benign would be preferable. The development of such catalytic systems is a cornerstone of modern green chemistry, aiming to minimize waste and enhance the sustainability of chemical production. researchgate.net

Reactivity Profiles and Transformation Pathways of 5 Chloro Pent 2 Ene

Electrophilic Additions to the Carbon-Carbon Double Bond

The electron-rich pi bond of the alkene group in 5-chloro-pent-2-ene is susceptible to attack by electrophiles, leading to addition reactions where the double bond is converted into single bonds.

The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound proceeds through an electrophilic addition mechanism. masterorganicchemistry.com This reaction is regioselective, and the outcome is generally governed by Markovnikov's rule. The first step of the mechanism involves the protonation of the double bond by the hydrogen halide, which leads to the formation of a carbocation intermediate.

According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, resulting in the formation of the more stable carbocation. masterorganicchemistry.com In the case of this compound, protonation can occur at either C2 or C3. Protonation at C2 would yield a secondary carbocation at C3, while protonation at C3 would result in a secondary carbocation at C2. The subsequent attack by the halide ion (X⁻) on the carbocation intermediate gives the final dihalogenated product. Due to the similar stability of the two possible secondary carbocations, a mixture of products is expected.

Table 1: Products of Hydrohalogenation of this compound

| Reactant | Reagent | Major Product | Minor Product |

|---|---|---|---|

| This compound | HCl | 2,5-Dichloropentane | 3,5-Dichloropentane |

The reaction of this compound with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent results in the addition of two halogen atoms across the double bond to form a vicinal dihalide. This reaction proceeds through a mechanism involving a cyclic halonium ion intermediate. The alkene's pi electrons attack one of the halogen atoms, displacing the other as a halide ion. The initially attacked halogen then forms a three-membered ring with the two carbons of the original double bond. The subsequent nucleophilic attack by the halide ion on one of the carbons of the halonium ion from the opposite side leads to the opening of the ring and the formation of the dihalogenated product with anti-stereochemistry.

Table 2: Products of Halogenation of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Cl₂ | 2,3,5-Trichloropentane |

Epoxidation of this compound can be achieved using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the transfer of an oxygen atom from the peroxyacid to the double bond, forming an epoxide (a three-membered ring containing an oxygen atom). The reaction is concerted and stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. ic.ac.uk For instance, (E)-5-chloro-pent-2-ene will yield the trans-epoxide, while the (Z)-isomer will give the cis-epoxide.

Table 3: Product of Epoxidation of this compound

| Reactant | Reagent | Product |

|---|

The hydration of this compound to form an alcohol can be accomplished via the oxymercuration-demercuration process. This two-step method is highly regioselective for the Markovnikov addition of water across the double bond and has the significant advantage of avoiding carbocation rearrangements. wikipedia.orgvedantu.com

Table 4: Product of Oxymercuration-Demercuration of this compound

| Step | Reactants | Product |

|---|---|---|

| 1. Oxymercuration | This compound, Hg(OAc)₂, H₂O | Organomercury alcohol intermediate |

Nucleophilic Substitution Reactions Involving the Allylic Chloride

The chlorine atom in this compound is attached to a carbon that is adjacent to a carbon-carbon double bond, making it an allylic chloride. This structural feature significantly influences its reactivity in nucleophilic substitution reactions. Allylic halides are generally more reactive than their saturated counterparts due to the stabilization of the transition states or intermediates through resonance with the adjacent pi bond.

This compound can undergo nucleophilic substitution through various mechanisms, including the direct Sₙ1 and Sₙ2 pathways, as well as the rearranged Sₙ1' and Sₙ2' pathways. The operative mechanism depends on factors such as the strength of the nucleophile, the solvent, and the substitution pattern of the substrate. youtube.comlibretexts.org

Sₙ2 Mechanism: A strong nucleophile in a polar aprotic solvent would favor the direct Sₙ2 pathway, where the nucleophile attacks the carbon bearing the chlorine, leading to inversion of configuration. This would produce a "normal" substitution product where the nucleophile is at the C5 position.

Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through an Sₙ1 mechanism. khanacademy.org This involves the formation of a resonance-stabilized allylic carbocation intermediate after the departure of the chloride ion. The positive charge in this intermediate is delocalized between C5 and C3. Nucleophilic attack can then occur at either of these positions.

Sₙ1' and Sₙ2' Mechanisms: These are allylic rearrangement pathways.

In the Sₙ1' mechanism, the nucleophile attacks the carbocation intermediate at the C3 position, resulting in a rearranged product with the double bond shifted.

The Sₙ2' mechanism is a concerted process where the nucleophile attacks the C3 carbon, the pi bond shifts, and the chloride ion is ejected from the C5 position simultaneously. This pathway is also favored by certain nucleophiles and reaction conditions.

The competition between these pathways can lead to a mixture of products. For this compound, nucleophilic attack can result in both the direct substitution product (nucleophile at C5) and the rearranged product (nucleophile at C3 with the double bond shifting to the C4-C5 position).

Table 5: Potential Products from Nucleophilic Substitution on this compound

| Mechanism | Product Type | Product Name |

|---|---|---|

| Sₙ2 | Direct Substitution | 5-Nu-pent-2-ene |

| Sₙ1 / Sₙ1' | Direct Substitution | 5-Nu-pent-2-ene |

| Allylic Rearrangement | 3-Nu-pent-1-ene |

Regioselectivity and Stereoselectivity in Allylic Displacement

Allylic halides like this compound are susceptible to nucleophilic substitution through two primary pathways: the direct substitution (Sₙ2) at the α-carbon (C1) and the allylic rearrangement substitution (Sₙ2') at the γ-carbon (C3). The competition between these two pathways is a key aspect of its reactivity profile.

Sₙ2 Pathway : A direct bimolecular nucleophilic substitution where the nucleophile attacks the carbon atom directly bonded to the chlorine, leading to displacement of the chloride ion. This results in a product where the nucleophile is attached to C1, and the double bond remains between C2 and C3.

Sₙ2' Pathway : A concerted reaction where the nucleophile attacks the terminal carbon of the double bond (C3), inducing a shift of the π-electrons and subsequent ejection of the chloride ion from C1. This results in a product where the nucleophile is attached to C3, and the double bond migrates to be between C1 and C2.

The regioselectivity of the reaction (Sₙ2 vs. Sₙ2') is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance at the reaction centers. Bimolecular nucleophilic substitution reactions at allylic systems can proceed via either a direct attack at the α-carbon (Sₙ2) or an attack at the γ-carbon, which involves a concerted allylic rearrangement (Sₙ2'). researchgate.net For primary, sterically unhindered allylic halides like this compound, the Sₙ2 pathway is often favored with strong, "hard" nucleophiles. However, "soft," bulkier nucleophiles may favor the Sₙ2' pathway.

Stereoselectivity becomes relevant if the substrate is chiral. In Sₙ2' reactions involving chiral allylic chlorides, the substitution can proceed with syn selectivity, where the nucleophile attacks from the same face as the leaving group. nih.gov

Table 1: Regiochemical Outcomes in Allylic Substitution

| Reaction Pathway | Attacking Position | Product Structure | Double Bond Position |

|---|---|---|---|

| Sₙ2 | C1 (α-carbon) | Nu-CH₂-CH=CH-CH₂-CH₃ | Between C2 and C3 |

| Sₙ2' | C3 (γ-carbon) | CH₃-CH(Nu)-CH=CH-CH₃ | Between C1 and C2 |

Substitution with Oxygen Nucleophiles (e.g., Alcohols, Carboxylates)

This compound readily reacts with various oxygen-containing nucleophiles to form ethers and esters. These reactions typically proceed via an Sₙ2 mechanism, especially when using primary or secondary alcohols or carboxylate salts.

With alcohols , the reaction is often carried out in the presence of a strong base (like sodium hydride, NaH) to first deprotonate the alcohol, forming a more potent alkoxide nucleophile. This alkoxide then displaces the chloride ion to form an allylic ether. This method is an application of the Williamson ether synthesis. stackexchange.com

With carboxylates , such as sodium acetate (B1210297), the carboxylate anion acts as the nucleophile, attacking the primary carbon to displace the chloride and form an allylic ester. These reactions are typically run in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate anion.

Table 2: Substitution Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product Class | Expected Major Product |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide (CH₃CH₂ONa) | Allylic Ether | 5-Ethoxy-pent-2-ene |

Substitution with Nitrogen Nucleophiles (e.g., Amines, Azides)

The synthesis of allylic amines and azides from this compound is a direct application of nucleophilic substitution. Allylic amines are valuable structural motifs in biologically active agents and serve as important building blocks in organic synthesis. rsc.orgresearchgate.netsemanticscholar.orgqub.ac.uknih.gov

Amines : Primary and secondary amines can act as nucleophiles to displace the chloride, forming secondary and tertiary allylic amines, respectively. The reaction may require heat, and a base is often used to neutralize the HCl formed. To avoid over-alkylation, using a large excess of the amine is common.

Azides : The azide ion (N₃⁻), typically from sodium azide (NaN₃), is an excellent nucleophile for Sₙ2 reactions. The reaction with this compound in a solvent like DMF or DMSO proceeds efficiently to yield 5-azido-pent-2-ene. Allylic azides are versatile intermediates that can be subsequently reduced to primary allylic amines or used in cycloaddition reactions.

Table 3: Substitution Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Class | Expected Major Product |

|---|---|---|---|

| Amine | Ammonia (NH₃, excess) | Primary Allylic Amine | Pent-2-en-1-amine |

Substitution with Carbon Nucleophiles (e.g., Organometallic Reagents, Enolates)

Creating new carbon-carbon bonds using this compound can be achieved with various carbon-based nucleophiles.

Organometallic Reagents : While strong organometallics like Grignard reagents can lead to side reactions, organocuprates (Gilman reagents) are particularly effective for Sₙ2 reactions with alkyl halides. masterorganicchemistry.com A lithium dialkylcuprate, such as lithium dimethylcuprate ((CH₃)₂CuLi), can displace the chloride to form a new C-C bond with minimal rearrangement. masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com

Enolates : Enolates, generated from ketones or esters by treatment with a strong base like lithium diisopropylamide (LDA), are soft nucleophiles that can undergo alkylation. The enolate of acetone, for example, can react with this compound to form a new keto-alkene.

Table 4: Substitution Reactions with Carbon Nucleophiles

| Nucleophile | Reagent Example | Product Class | Expected Major Product |

|---|---|---|---|

| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Alkene | Hex-3-ene |

Cross-Coupling Reactions Utilizing the Halogenated Moiety

The carbon-chlorine bond in this compound, although less reactive than corresponding bromides or iodides, can participate in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds. libretexts.org

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction that couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is fundamental in synthesizing biaryls, polyolefins, and styrenes. wikipedia.org

Table 5: Key Components for a Representative Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Alkyl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic Acid | Nucleophile Source |

| Palladium Catalyst | Pd(OAc)₂ / SPhos | Catalyst |

| Base | K₂CO₃ or Cs₂CO₃ | Activates boronic acid, facilitates transmetalation |

| Solvent | Toluene or Dioxane/Water | Reaction Medium |

| Expected Product | Pent-2-en-1-ylbenzene | Coupled Product |

Heck Reaction and Related Olefination Processes

The Mizoroki-Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene by coupling an unsaturated halide (or triflate) with an alkene in the presence of a base. rsc.org The classic substrates for the halide component are aryl or vinyl halides.

While this compound is an alkyl halide, not a vinyl halide, Heck-type reactions involving alkyl halides are known, though they often face challenges such as competing β-hydride elimination. In the context of a Heck-type reaction, this compound could potentially serve as the alkene component, coupling with an aryl halide. However, to utilize the "halogenated moiety" as the electrophile, a reductive or modified Heck-type reaction would be necessary.

A more direct olefination process would involve using this compound to generate an organometallic reagent (e.g., via a Grignard or organolithium intermediate) which could then be used in other coupling reactions. Alternatively, tandem reaction sequences, such as a Wittig-Heck reaction, involve the in situ generation of an olefin which then participates in a subsequent Heck coupling. nih.gov

Table 6: Components for a Mizoroki-Heck Reaction (Illustrative with a Suitable Halide)

| Component | Example | Role |

|---|---|---|

| Unsaturated Halide | Iodobenzene | Electrophile |

| Alkene | This compound | Nucleophilic Partner |

| Palladium Catalyst | Pd(OAc)₂ | Catalyst |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes Catalyst |

| Base | Triethylamine (Et₃N) | Neutralizes HX byproduct |

| Solvent | Acetonitrile or DMF | Reaction Medium |

| Expected Product | 1-chloro-5-phenylpent-2-ene | Coupled Product |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org While aryl and vinyl halides are the most common substrates, the reaction can be extended to include certain alkyl halides, particularly those that are activated, such as allylic chlorides.

In the context of this compound, the allylic nature of the carbon-chlorine bond makes it a viable substrate for Sonogashira coupling. The reaction with a terminal alkyne, such as phenylacetylene, would be expected to yield a substituted enyne. The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the copper acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to afford the final product and regenerate the palladium(0) catalyst.

Key to the success of this reaction is the choice of catalyst system and reaction conditions. Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly employed. The presence of a copper(I) salt, typically copper(I) iodide (CuI), is crucial for the formation of the copper acetylide intermediate. An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Expected Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄, CuI | Triethylamine | 1-Phenyl-hept-5-en-1-yne |

| This compound | Propyne | PdCl₂(PPh₃)₂, CuI | Diisopropylamine | Oct-2-en-6-yne |

| This compound | Trimethylsilylacetylene | Pd(dppf)Cl₂, CuI | Piperidine | 1-(Trimethylsilyl)-hept-5-en-1-yne |

This table presents hypothetical reaction parameters based on general knowledge of the Sonogashira coupling reaction applied to allylic chlorides.

Kumada and Negishi Couplings for C-C Bond Formation

Kumada Coupling:

The Kumada coupling is a cross-coupling reaction that forges a carbon-carbon bond between an organomagnesium reagent (Grignard reagent) and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org As an allylic chloride, this compound is a suitable electrophilic partner for this transformation.

The reaction of this compound with a Grignard reagent, for example, phenylmagnesium bromide, in the presence of a nickel catalyst such as [1,3-bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp)), would be expected to yield the corresponding coupled product, 5-phenyl-pent-2-ene. The catalytic cycle involves the oxidative addition of the nickel(0) species to the carbon-chlorine bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination. wikipedia.org

Negishi Coupling:

Similarly, the Negishi coupling provides another effective method for carbon-carbon bond formation by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.orgwikipedia.org The use of organozinc reagents offers the advantage of higher functional group tolerance compared to the more basic Grignard reagents used in Kumada coupling. wikipedia.org

For this compound, a Negishi coupling with an organozinc reagent like phenylzinc chloride, catalyzed by a palladium complex such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), would also lead to the formation of 5-phenyl-pent-2-ene. The mechanism is analogous to other palladium-catalyzed cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Catalyst | Expected Product |

| Kumada Coupling | Phenylmagnesium bromide | NiCl₂(dppp) | 5-Phenyl-pent-2-ene |

| Kumada Coupling | Methylmagnesium iodide | Pd(PPh₃)₄ | Hex-4-ene |

| Negishi Coupling | Phenylzinc chloride | Pd(PPh₃)₄ | 5-Phenyl-pent-2-ene |

| Negishi Coupling | Vinylzinc bromide | Pd(dppf)Cl₂ | 1,5-Heptadiene |

This table outlines hypothetical reaction components for the Kumada and Negishi couplings of this compound, based on established methodologies for these reactions.

Radical Reactions of this compound

Radical Additions to the Double Bond

The carbon-carbon double bond in this compound is susceptible to radical addition reactions. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. However, a more synthetically versatile reaction is the radical addition of thiols (thiol-ene reaction). wikipedia.org

This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means. The initiator generates a thiyl radical (RS•) from the thiol (RSH). This thiyl radical then adds to the double bond of this compound. The regioselectivity of this addition is governed by the stability of the resulting carbon-centered radical intermediate. The addition of the thiyl radical will occur at the less substituted carbon of the double bond (C-2) to form the more stable secondary radical at C-3. This intermediate then abstracts a hydrogen atom from another molecule of the thiol to yield the final product and regenerate the thiyl radical, thus propagating the chain reaction. wikipedia.org

The expected product from the radical addition of a thiol, such as ethanethiol, to this compound would be 5-chloro-3-(ethylthio)pentane.

| Radical Species | Reagent | Initiator | Regioselectivity | Product |

| Thiyl radical | Ethanethiol | AIBN | Anti-Markovnikov | 5-Chloro-3-(ethylthio)pentane |

| Bromine radical | HBr | Peroxides | Anti-Markovnikov | 2-Bromo-5-chloropentane |

This table illustrates potential radical addition reactions with this compound, highlighting the expected anti-Markovnikov regioselectivity.

Intramolecular Radical Cyclizations

While this compound itself is not structured to undergo a simple intramolecular radical cyclization, it can serve as a precursor to substrates designed for such transformations. Radical cyclizations are powerful methods for the construction of cyclic systems and typically proceed with high regioselectivity. wikipedia.org

For instance, this compound could be elaborated into a suitable precursor, such as a 6-(pent-3-en-1-yl) substituted malonate derivative. Generation of a radical at the carbon bearing the chloro group, for example, through reaction with a tin radical (from tributyltin hydride and a radical initiator), would initiate a cyclization event. According to Baldwin's rules, a 5-exo-trig cyclization is generally favored over a 6-endo-trig cyclization. In this hypothetical scenario, the initially formed radical would attack the internal carbon of the double bond (C-3 of the original pentenyl chain) to form a five-membered ring, resulting in a cyclopentylmethyl radical intermediate. This intermediate would then be quenched by abstracting a hydrogen atom from tributyltin hydride to give the final cyclized product.

Pericyclic Reactions

Diels-Alder Cycloadditions as Dienophile or Diene Equivalent

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org

As a Dienophile:

This compound can potentially act as a dienophile in the Diels-Alder reaction. The reactivity of an alkene as a dienophile is generally enhanced by the presence of electron-withdrawing groups. ucalgary.ca The chloroalkyl group in this compound has a weak electron-withdrawing inductive effect, which may slightly activate the double bond towards reaction with an electron-rich diene. However, as an unactivated alkene, it would likely require forcing conditions (high temperature and/or pressure) to react with many dienes. For example, a reaction with a reactive diene like cyclopentadiene would be expected to yield a substituted norbornene adduct.

As a Diene Equivalent:

More synthetically useful would be the conversion of this compound into a conjugated diene, which could then readily participate in Diels-Alder reactions. A plausible synthetic route to achieve this would involve an elimination reaction. For instance, dehydrochlorination of this compound could potentially lead to the formation of 1,3-pentadiene, a conjugated diene. This transformation could be achieved by treatment with a strong, non-nucleophilic base. The resulting 1,3-pentadiene could then react with a variety of dienophiles to construct six-membered rings. For example, reaction with maleic anhydride would yield the corresponding Diels-Alder adduct.

| Role in Diels-Alder | Reaction Partner | Expected Product Type |

| Dienophile | Cyclopentadiene | Substituted norbornene |

| Diene (after conversion) | Maleic anhydride | Substituted cyclohexene |

This table summarizes the potential roles of this compound in Diels-Alder reactions, both directly as a dienophile and indirectly as a precursor to a conjugated diene.

Sigmatropic Rearrangements (e.g., Claisen, Cope Analogs)

Sigmatropic rearrangements are pericyclic reactions where one sigma (σ) bond is altered to another in an intramolecular process. wikipedia.org The most well-known of these are the wikipedia.orgwikipedia.org Cope and Claisen rearrangements. wikipedia.orgmasterorganicchemistry.com These reactions proceed through a concerted, cyclic transition state involving six electrons and are governed by the rules of orbital symmetry. libretexts.orglibretexts.org

The Claisen rearrangement involves the thermal conversion of an allyl vinyl ether into an unsaturated carbonyl compound. organic-chemistry.org Similarly, the Cope rearrangement is the wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. organicreactions.orgresearchgate.net

While direct experimental evidence for this compound undergoing Claisen or Cope rearrangements is not extensively documented in readily available literature, its structure as an allylic halide provides a basis for theoretical consideration. An analogous "chloro-Cope" rearrangement could be envisioned if this compound were part of a larger 1,5-diene system. In such a scenario, the chloro-substituent's effect on the transition state energy and reaction pathway would be a key area of investigation. The reaction would involve the reorganization of π-electrons and the migration of a C-C sigma bond to form an isomeric diene. The stereochemistry of such transformations is often predictable, with the reaction typically proceeding through a highly ordered, chair-like transition state to maximize orbital overlap. organic-chemistry.org

Metal-Mediated Transformations

The presence of a carbon-chlorine bond and a double bond allows this compound to participate in a variety of metal-mediated transformations. These reactions are fundamental in synthetic organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds.

One of the most important transformations of allylic halides like this compound is the formation of organometallic reagents. These compounds effectively reverse the polarity of the carbon atom attached to the metal, turning it into a potent nucleophile and a strong base. wikipedia.org

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, pent-2-enylmagnesium chloride. byjus.comthieme-connect.de The formation occurs on the surface of the magnesium metal and involves the insertion of magnesium into the carbon-chlorine bond. alfredstate.edu It is crucial for the reaction to be conducted under anhydrous (dry) conditions, as Grignard reagents react readily with water. nih.gov A known side reaction during the formation of allylic Grignard reagents is Wurtz-type coupling, where the newly formed organometallic species reacts with the starting allylic halide to form a dimer. youtube.com

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting an organic halide with lithium metal. saylor.org Treating this compound with lithium metal would produce pent-2-enyllithium. These reagents are generally more reactive than their Grignard counterparts. wikipedia.org The generation of allylic organolithium compounds from chlorides can sometimes be complicated by competing Wurtz-type coupling reactions.

Table 1: Formation of Organometallic Reagents from this compound

| Starting Material | Metal | Solvent (Typical) | Organometallic Product |

|---|---|---|---|

| This compound | Magnesium (Mg) | Diethyl ether or THF | Pent-2-enylmagnesium chloride |

Carbometallation: This class of reactions involves the addition of a carbon-metal bond across a carbon-carbon π-bond. wikipedia.org The organometallic reagents derived from this compound (pent-2-enylmagnesium chloride and pent-2-enyllithium) are excellent nucleophiles for carbometallation reactions, particularly in the context of addition to carbonyl compounds. For example, pent-2-enylmagnesium chloride can add to aldehydes and ketones to form new, larger alcohols after an acidic workup. This represents a powerful method for constructing new carbon-carbon bonds. pearson.com

Table 2: Representative Carbometallation Reactions of Pent-2-enylmagnesium chloride

| Electrophile | Intermediate Product (Alkoxide) | Final Product (After H₃O⁺ Workup) | Product Class |

|---|---|---|---|

| Formaldehyde (CH₂O) | 3-Methyl-hex-4-en-1-oxide | 3-Methyl-hex-4-en-1-ol | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | 4-Methyl-hept-5-en-2-oxide | 4-Methyl-hept-5-en-2-ol | Secondary Alcohol |

Hydrometallation: This process involves the addition of a metal-hydride bond across a double or triple bond. Common hydrometallation reagents include those based on boron (hydroboration) and aluminum (hydroalumination). acs.org Applying a hydrometallation reaction directly to this compound would require careful selection of reagents to ensure the reaction occurs at the double bond without reacting with the chloro- group. The regioselectivity of the addition (i.e., whether the metal adds to the second or third carbon of the pentene chain) would be influenced by steric and electronic factors of both the substrate and the hydrometallating agent. The resulting organometallic intermediate could then be further functionalized.

Mechanistic Investigations of Reactions Involving 5 Chloro Pent 2 Ene

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction. For reactions involving 5-chloro-pent-2-ene, these studies would focus on measuring the reaction rate and its dependence on the concentration of reactants, which in turn helps to determine the reaction order and deduce the molecularity of the rate-determining step.

Reactions of this compound, such as nucleophilic substitution (SN1/SN2) or elimination (E1/E2), can be monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to measure the disappearance of the reactant or the appearance of the product over time. For example, in a substitution reaction with a nucleophile (Nu⁻), the rate law could be determined as either Rate = k[this compound] (first order, suggesting an SN1 mechanism) or Rate = k[this compound][Nu⁻] (second order, suggesting an SN2 mechanism).

While specific kinetic data for this compound is not extensively documented in the provided results, general principles for similar haloalkenes apply. For instance, kinetic studies on the elimination reactions of related chloroalkenes often reveal a second-order rate law (Rate = k[substrate][base]), characteristic of an E2 mechanism, especially with strong bases. lumenlearning.com The rate of reaction would be influenced by the strength and concentration of the base, the solvent, and the temperature.

A hypothetical kinetic experiment for the reaction of (E)-5-chloro-pent-2-ene with sodium ethoxide in ethanol (B145695) could yield data to differentiate between SN2 and E2 pathways. By varying the initial concentrations of the substrate and the base and measuring the initial reaction rates, a rate law can be established.

Hypothetical Kinetic Data for the Reaction of (E)-5-chloro-pent-2-ene

| Experiment | Initial [(E)-5-chloro-pent-2-ene] (M) | Initial [NaOEt] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

Isotopic Labeling Experiments for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the movement of atoms throughout a chemical reaction, providing definitive evidence for proposed reaction pathways. In the context of this compound, isotopes of carbon (¹³C), hydrogen (²H or D), or chlorine (³⁷Cl) could be incorporated into the molecule to elucidate mechanistic details.

For instance, to distinguish between an E2 and an E1cb mechanism in an elimination reaction, the hydrogen atoms at the C4 position could be replaced with deuterium (B1214612). A significant kinetic isotope effect (KIE), where the C-D bond breaks slower than the C-H bond, would be observed if the C-H bond is broken in the rate-determining step, which is characteristic of the E2 pathway. acs.org

Isotopic labeling can also clarify the regioselectivity of reactions. In the asymmetric bioreduction of α,β-unsaturated γ-keto esters, which share the unsaturated structural motif with this compound, deuterium labeling experiments have been used to identify the preferred activating group for hydride addition. rsc.org Similarly, for this compound, labeling could confirm the site of nucleophilic attack or proton abstraction.

A study on the acid-catalyzed rearrangement of a homoallylic alcohol utilized isotopic labeling to demonstrate a stereospecific protonation and an intramolecular 1,4-hydride transfer. acs.org For this compound, a reaction involving a suspected rearrangement could be studied by synthesizing a variant with a ¹³C label at a specific position in the carbon chain. The position of the label in the final product, determined by ¹³C NMR or mass spectrometry, would reveal whether the carbon skeleton has rearranged.

Examples of Isotopic Labeling Applications for this compound

| Labeled Compound | Reaction Studied | Information Gained |

| 5-chloro-4,4-dideuterio-pent-2-ene | Base-induced elimination | Elucidation of E2 vs. E1cb pathway through KIE |

| This compound-¹³C₅ | Nucleophilic substitution | Tracking the fate of the chlorinated carbon |

| (Z)-5-chloro-pent-2-ene | Radical cyclization | Determining the origin of hydrogen atoms in the product |

Transition State Analysis and Reaction Coordinate Diagrams

Transition state (TS) analysis provides a theoretical framework for understanding reaction mechanisms by characterizing the high-energy intermediate state that reactants must pass through to become products. Computational chemistry methods, such as Density Functional Theory (DFT), are employed to calculate the geometry and energy of the transition state. chemrxiv.orgresearchgate.net The results are often visualized using reaction coordinate diagrams, which plot the energy of the system against the reaction progress.

For reactions of this compound, TS analysis can differentiate between competing pathways. For an SN2 reaction, the transition state would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the C-Cl bond in a pentacoordinate carbon center. For an E2 reaction, the transition state would involve the simultaneous breaking of the C-H and C-Cl bonds and the formation of the new π-bond.

Computational modeling of the related (2E)-4-chloro-2-pentene suggests that for elimination reactions, E2 pathways are generally favored over SN2 in polar aprotic solvents, which can be rationalized by comparing the calculated activation barriers (ΔG‡) for each pathway. A lower activation barrier indicates a faster, more favorable reaction.

A reaction coordinate diagram for a hypothetical E2 reaction of this compound would show the reactants (this compound and a base) at an initial energy level, rising to a peak representing the transition state, and then descending to the energy level of the products (penta-1,3-diene, the protonated base, and chloride ion). The height of the peak relative to the reactants represents the activation energy of the reaction.

Calculated Energy Profile for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + OH⁻) | 0 |

| SN2 Transition State | +22 |

| E2 Transition State | +19 |

| Products (E2) | -15 |

| Products (SN2) | -12 |

This hypothetical data suggests that the E2 pathway is kinetically and thermodynamically favored over the SN2 pathway due to its lower transition state energy and more stable products.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control.chemrxiv.orglookchem.com

The stereochemistry of this compound, which can exist as (E) and (Z) isomers, plays a critical role in determining the stereochemistry of its reaction products. nist.govnist.gov Furthermore, reactions at the double bond or the stereogenic center that can be formed at C-5 can lead to diastereomeric or enantiomeric products.

In E2 elimination reactions , the stereochemistry of the starting material dictates the stereochemistry of the alkene product. This is because the E2 mechanism requires a specific anti-periplanar arrangement of the proton being abstracted and the leaving group. For example, the elimination of HCl from a chiral isomer of this compound would lead to a specific stereoisomer of a pentadiene. lumenlearning.com

Electrophilic addition to the double bond of this compound can also lead to specific stereochemical outcomes. For example, the addition of bromine (Br₂) proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the opposite face (anti-addition), leading to a specific pair of enantiomers of the dibromo-product. chemtube3d.com

Achieving enantioselective control, the preferential formation of one enantiomer over the other, typically requires the use of a chiral catalyst or reagent. For instance, an asymmetric hydrogenation of the double bond in this compound using a chiral transition metal catalyst could, in principle, produce one enantiomer of 2-chloropentane (B1584031) in excess. Similarly, biocatalytic reductions using enzymes like ene-reductases have been shown to proceed with excellent stereoselectivity on similar α,β-unsaturated compounds. rsc.org

Academic interest in related compounds like 5-chloropent-3-en-2-one (B14603253) stems from the potential for stereochemical control, as its planar chirality and prochiral centers offer opportunities for enantioselective catalysis. smolecule.com

Role of Catalysts in Reaction Mechanisms.researchgate.netnih.gov

Catalysts can profoundly alter the mechanism of a reaction, typically by providing a lower-energy pathway, which increases the reaction rate and can control selectivity. For this compound, various types of catalysts, including transition metals, acids, and bases, can be employed.

Transition metal catalysts are particularly versatile. For example, 5-chloro-2-pentene is the primary product (82-98% yield) of the nickel-catalyzed isomerization of its isomer, 5-chloro-1-pentene. This suggests that a nickel catalyst provides an efficient mechanism for double bond migration, likely involving oxidative addition/reductive elimination or π-allyl intermediates. Iron catalysts have been used for the difunctionalization of vinyl cyclopropanes, which can lead to the synthesis of chlorinated alkenes like this compound through radical cascade reactions. researchgate.net Ruthenium complexes have been shown to catalyze C-N bond activation and coupling reactions, which could potentially be applied to amination reactions of this compound. marquette.edu

Acid catalysis is relevant for reactions like the hydration of the double bond. A proton from the acid can add to the double bond to form a carbocation intermediate, which is then attacked by water. The regioselectivity of this addition would follow Markovnikov's rule.

Base catalysis is most relevant for elimination reactions. A strong base can abstract a proton, initiating the E2 or E1cb mechanism to form a diene. The choice of base can influence the regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule). lumenlearning.com

Applications of 5 Chloro Pent 2 Ene As a Synthetic Intermediate

Building Block for Complex Organic Molecule Synthesis

5-Chloro-pent-2-ene serves as a fundamental building block for the synthesis of more intricate organic molecules. Its utility stems from the ability of its functional groups to participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic additions.

Precursor in Natural Product Scaffold Construction

The structural framework of many natural products can be accessed through synthetic routes involving this compound. While direct examples of its use in the total synthesis of specific natural products are not extensively documented in readily available literature, its analogous structures and reactivity patterns suggest its potential as a precursor. For instance, the synthesis of complex molecular scaffolds often relies on building blocks containing multiple reactive sites. acs.org The presence of both an alkene and an alkyl halide in this compound makes it a suitable candidate for constructing carbocyclic and heterocyclic ring systems, which are common motifs in natural products. researchgate.net The development of methods for creating diverse molecular scaffolds is crucial for drug discovery, and intermediates like this compound can be employed in branching synthetic approaches to generate libraries of structurally diverse molecules. whiterose.ac.uk

Synthesis of Diverse Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. These cyclic structures containing atoms of at least two different elements are prevalent in pharmaceuticals and other biologically active molecules. rsc.org The reactivity of this compound allows for its incorporation into ring systems through various cyclization strategies. For example, it can be envisioned that the chloroalkyl chain could be modified to introduce other functional groups, which could then participate in intramolecular reactions to form heterocyclic rings. The synthesis of new heterocyclic derivatives is an active area of research, with studies focusing on the preparation of compounds like oxazines and thiazines. researchgate.net The versatility of intermediates like this compound makes them attractive starting points for the development of novel synthetic methodologies targeting these important molecular frameworks.

Intermediate for Advanced Polymer Monomer Synthesis (focus on synthesis)

The olefinic functional group and the reactive chlorine atom in this compound make it a candidate for the synthesis of specialized monomers for advanced polymers. smolecule.com The double bond can participate in polymerization reactions, while the chlorine atom can be used to introduce other functionalities into the polymer backbone or as a site for cross-linking. For example, the synthesis of polymers with controlled properties often requires monomers with specific functional groups. rsc.org this compound could be chemically modified to create such monomers. While specific examples of its direct use in large-scale polymer production are not prominent, its structural features align with the requirements for monomers used in creating new materials with tailored properties. smolecule.com

Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

Asymmetric synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction to produce a single stereoisomer of the product. unit.no While this compound itself is not a chiral auxiliary, it can serve as a precursor for the synthesis of chiral ligands or auxiliaries. smolecule.com For example, the carbon chain of this compound could be elaborated and functionalized to create a chiral molecule that can then be used to control the stereochemistry of a reaction. The development of new chiral auxiliaries is an ongoing area of research, with a focus on creating efficient and practical methods for asymmetric synthesis. acs.org

Intermediate in Agrochemical Development and Synthesis

This compound and its derivatives have potential applications in the development and synthesis of agrochemicals. smolecule.com Many herbicides and pesticides are complex organic molecules that require multi-step synthetic routes. The chemical reactivity of this compound makes it a useful building block in the construction of these active ingredients. For example, the related compound 5-chloro-2-pentanone (B45304) is an important raw material for the synthesis of certain pesticides. patsnap.com The structural motifs present in this compound can be found in various agrochemical compounds, highlighting its potential as a key intermediate in this field.

Contribution to Material Science via Targeted Synthetic Routes (focus on synthesis)

In the field of material science, there is a constant search for new materials with unique properties. This compound can contribute to this field by serving as a starting material for the synthesis of novel organic materials. smolecule.com Its ability to undergo various chemical transformations allows for the creation of molecules with specific electronic, optical, or mechanical properties. For instance, it could be used in the synthesis of monomers for conductive polymers or as a component in the creation of new coatings and functional surfaces. The versatility of this compound in organic synthesis makes it a valuable tool for chemists working to design and create the next generation of advanced materials.

Computational and Theoretical Studies on 5 Chloro Pent 2 Ene

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern chemistry, offering deep insights into the distribution of electrons within a molecule, which governs its stability, geometry, and reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules. DFT simulations can be employed to explore potential reaction mechanisms, such as cyclization, which may occur through intramolecular nucleophilic substitution. For instance, calculations can suggest the activation energy barrier for such a process, with one study indicating a barrier of approximately 25 kcal/mol for a related cyclization.

Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to analyze reaction pathways, including predicting activation barriers for competing mechanisms like E2 and SN2 eliminations in similar 2-pentene (B8815676) derivatives. Software packages like Gaussian or ORCA are utilized to model these reaction mechanisms, comparing computed activation energies to understand selectivity. DFT is also applied to generate steric maps and analyze electron density at specific atoms to predict outcomes in catalyzed reactions.

Table 1: Applications of DFT in Studying 5-Chloro-pent-2-ene and Related Compounds

| Computational Task | Typical DFT Method | Application | Source(s) |

| Transition State Analysis | B3LYP/6-311++G(d,p) | Predicts activation barriers for E2 vs. SN2 pathways. | |

| Mechanistic Pathways | DFT Simulations | Models cyclization reactions and estimates activation energy. | |

| Reaction Modeling | Gaussian or ORCA software | Compares activation energies for competing reaction pathways. | |

| Reactivity Prediction | Mulliken Charge Analysis | Correlates electron density with regioselectivity in reactions. |

For situations demanding higher accuracy, ab initio ("from the beginning") molecular orbital methods are employed. These methods are based on first principles of quantum mechanics without reliance on empirical data. Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used to refine the energetic and geometric predictions obtained from DFT. acs.orgresearchgate.net

A common high-level approach involves using a hybrid method, such as MP2/6-311+G//B3LYP/6-311+G , where the geometry is optimized at the DFT level and then a more accurate energy calculation is performed using the ab initio method. researchgate.net This strategy provides a balance between computational cost and accuracy, proving valuable for studying conformational preferences and refining the energies of transition state structures. acs.orgresearchgate.net

Conformational Analysis and Energy Landscapes of Isomers

This compound exists as two distinct geometric isomers due to the restricted rotation around the C2=C3 double bond: (E)-5-chloropent-2-ene (trans) and (Z)-5-chloropent-2-ene (cis). nist.govnist.gov The spatial arrangement of the atoms in these isomers significantly influences their physicochemical properties and reactivity. vulcanchem.com The trans configuration of the (E)-isomer, for example, can affect intermolecular interactions and reaction kinetics. vulcanchem.com

Computational methods are essential for mapping the potential energy surface (PES) of these isomers and any related reactive intermediates. acs.org By calculating the relative energies of different conformations, researchers can predict the most stable arrangements. researchgate.net For instance, studies on similar systems show that the energy difference between stereoisomers can be accurately calculated, revealing their relative thermodynamic stabilities. researchgate.net Such analyses are crucial for understanding why one isomer might be favored over another in a synthesis or why it might react faster; for example, trans isomers often show faster elimination rates due to a more favorable anti-periplanar geometry in the transition state.

Table 2: Geometric Isomers of this compound

| Isomer Name | Configuration | CAS Registry Number | Source(s) |

| (E)-5-chloropent-2-ene | trans | 10524-07-9 | nist.govvulcanchem.comchemsrc.com |

| (Z)-5-chloropent-2-ene | cis | 53543-44-5 | nist.govchembk.com |

Prediction of Reactivity and Selectivity in Chemical Transformations

Theoretical models are powerful tools for predicting how a molecule will react and which products will be favored. By examining frontier orbitals and modeling the energetic profiles of reaction pathways, chemists can gain predictive control over chemical transformations.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is considered the molecule's primary electron-donating orbital (nucleophilic), while the LUMO is the primary electron-accepting orbital (electrophilic). libretexts.org The energy and symmetry of these orbitals determine how molecules interact. wikipedia.org

For this compound, the presence of the electronegative chlorine atom influences the molecule's electronic structure, lowering the energy of the LUMO and making the compound more susceptible to electron attachment processes and nucleophilic attack. Furthermore, FMO theory can be used to predict reaction rates. Correlations have been established between the calculated HOMO energy of an alkene and the logarithm of its rate constant for reactions with various oxidants. researchgate.net A higher HOMO energy generally corresponds to a faster reaction with an electrophile. researchgate.net

Table 3: Calculated HOMO Energies and Reaction Rate Constants for Related Alkenes

| Alkene | HOMO Energy (eV) | Rate Constant with OH (kOH) (cm³/molecule·s) | Source(s) |

| Z-Pent-2-ene | 9.2645 | 6.5 x 10⁻¹¹ | researchgate.net |

| E-Pent-2-ene | 9.2689 | 6.5 x 10⁻¹¹ | researchgate.net |

| E-But-2-ene | 9.2721 | 6.4 x 10⁻¹¹ | researchgate.net |

| Z-But-2-ene | 9.2697 | 5.64 x 10⁻¹¹ | researchgate.net |

Understanding a chemical reaction requires identifying the transition state—the highest energy point on the reaction pathway that connects reactants to products. Computational modeling allows for the direct calculation of the structure and energy of these fleeting species. acs.org By mapping the potential energy surface, chemists can determine the activation energy (the barrier that must be overcome for the reaction to proceed) and predict the reaction mechanism. acs.org

For example, transition-state analysis can predict whether a reaction will proceed via an E2 or SN2 pathway by comparing their respective activation barriers. In studies of related radical reactions, quantum chemical calculations have been used to explore the complete potential energy surface, identifying transition states for isomerization and addition reactions, finding some initial addition steps to be barrierless. acs.org These energetic profiles are critical for explaining observed product ratios and predicting how changes in molecular structure or reaction conditions will influence the outcome of a chemical transformation. lumenlearning.com

Spectroscopic Property Predictions for Mechanistic Interpretation (beyond basic identification)

In the study of reaction mechanisms involving this compound, computational spectroscopy serves as a powerful tool, extending beyond simple structural identification. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to predict spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with high accuracy. acs.orgfrontiersin.org By correlating these theoretical spectra with experimental observations, researchers can gain detailed insights into the electronic and structural evolution of molecules throughout a chemical reaction.